Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate
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Overview
Description
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate is an organic compound with a complex stereochemistry It is a sodium salt derivative of 2-hydroxy-3-methylvaleric acid, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate typically involves the esterification of 2-hydroxy-3-methylvaleric acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and precise control of reaction parameters is crucial to achieve high yields and purity. The final product is usually obtained through crystallization and purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by acting as a substrate or inhibitor, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Sodium 2-hydroxy-3-methylbutyrate: Similar structure but with a different carbon chain length.
Sodium 2-hydroxy-3-methylpentanoate: Another homolog with a different carbon chain length.
Sodium 2-hydroxy-3-methylhexanoate: A longer-chain homolog with similar functional groups.
Uniqueness: Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate is unique due to its specific stereochemistry and the presence of a hydroxyl group at the second carbon position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54641-22-4 |
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Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;(2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-3-4(2)5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t4-,5-;/m0./s1 |
InChI Key |
GVCWJRGDIHEKAT-FHAQVOQBSA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CCC(C)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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